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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract
Solriamfetol hydrochloride, a novel wake-promoting agent, has emerged as a significant

therapeutic option for individuals suffering from excessive daytime sleepiness (EDS)

associated with narcolepsy and obstructive sleep apnea (OSA). This technical guide provides a

comprehensive overview of the discovery, mechanism of action, pivotal clinical trial findings,

and chemical synthesis of solriamfetol hydrochloride. The document is intended to serve as

a valuable resource for researchers, scientists, and professionals involved in the field of drug

discovery and development.

Discovery and Development Timeline
The development of solriamfetol, also known as (R)-2-amino-3-phenylpropylcarbamate

hydrochloride, has been a multi-company endeavor. The initial discovery was made by a

subsidiary of the SK Group.[1] Subsequently, in 2011, Aerial Pharma acquired the rights to the

compound outside of eleven Asian countries.[1] Aerial Pharma advanced the drug through two

Phase II clinical trials for narcolepsy before licensing it to Jazz Pharmaceuticals in 2014.[1]

Jazz Pharmaceuticals then spearheaded the Phase III clinical trial program, known as TONES

(Treatment of Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness), which

ultimately led to its approval by the U.S. Food and Drug Administration (FDA) in 2019 for the

treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep

apnea.[1]
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Figure 1: A simplified timeline illustrating the key milestones in the discovery and development
of solriamfetol.

Mechanism of Action
Solriamfetol's wake-promoting effects are primarily attributed to its function as a dopamine and

norepinephrine reuptake inhibitor (DNRI).[2][3] By binding to the dopamine transporter (DAT)

and the norepinephrine transporter (NET), solriamfetol blocks the reuptake of these

neurotransmitters from the synaptic cleft.[2] This leads to an increased extracellular

concentration of both dopamine and norepinephrine, thereby enhancing neurotransmission in

pathways associated with wakefulness and arousal.[2][4] Notably, solriamfetol has a weak

affinity for the serotonin transporter and does not exhibit significant monoamine-releasing

activity, distinguishing it from amphetamine-like stimulants.[3][4]
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Figure 2: Signaling pathway of solriamfetol's mechanism of action as a dopamine and
norepinephrine reuptake inhibitor.

Pharmacokinetic Profile
The pharmacokinetic properties of solriamfetol have been well-characterized, demonstrating its

suitability for once-daily dosing.
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Parameter Value Reference

Bioavailability ~95% [1]

Time to Peak Plasma

Concentration (Tmax)
2-3 hours [1]

Plasma Protein Binding 13.3-19.4% [1]

Metabolism
Minimal (~1% as N-

acetylsolriamfetol)
[1]

Elimination Half-life ~7.1 hours [1]

Excretion ~95% unchanged in urine [1]

Clinical Efficacy: The TONES Program
The efficacy and safety of solriamfetol were established in the TONES (Treatment of

Obstructive Sleep Apnea and Narcolepsy Excessive Sleepiness) Phase III clinical trial program.

The pivotal studies, TONES 2 (narcolepsy) and TONES 3 (obstructive sleep apnea), were 12-

week, randomized, double-blind, placebo-controlled trials.

TONES 2: Narcolepsy
The TONES 2 study evaluated the efficacy of solriamfetol in adult patients with narcolepsy. The

co-primary endpoints were the change from baseline in the Maintenance of Wakefulness Test

(MWT) and the Epworth Sleepiness Scale (ESS).

Treatment Group
Change from Baseline in
MWT (minutes)

Change from Baseline in
ESS

Placebo +1.0 -2.8

Solriamfetol 75 mg +4.7 -4.5

Solriamfetol 150 mg +7.7 -6.3

Solriamfetol 300 mg +10.7 -7.4
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TONES 3: Obstructive Sleep Apnea
The TONES 3 study assessed the efficacy of solriamfetol in adult patients with OSA and

residual EDS. The co-primary endpoints were the same as in the TONES 2 study.

Treatment Group
Change from Baseline in
MWT (minutes)

Change from Baseline in
ESS

Placebo -0.6 -3.3

Solriamfetol 37.5 mg +4.5 -4.5

Solriamfetol 75 mg +7.9 -5.2

Solriamfetol 150 mg +10.7 -6.4

Solriamfetol 300 mg +12.9 -7.0

Experimental Protocols
Clinical Trial Methodology: TONES 2 & 3 (Summarized)

Study Design: The TONES 2 and 3 studies were 12-week, multicenter, randomized, double-

blind, placebo-controlled, parallel-group studies.

Participants: Adult patients (18-75 years) with a diagnosis of narcolepsy (TONES 2) or OSA

with residual EDS (TONES 3) were enrolled. Key inclusion criteria included an Epworth

Sleepiness Scale (ESS) score ≥ 10.

Intervention: Participants were randomized to receive once-daily oral doses of solriamfetol

(various dosages) or placebo.

Primary Endpoints: The co-primary efficacy endpoints were the change from baseline to

week 12 in:

Maintenance of Wakefulness Test (MWT): An objective measure of the ability to stay

awake.

Epworth Sleepiness Scale (ESS): A subjective, patient-reported measure of sleepiness.
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Statistical Analysis: Efficacy analyses were performed on the modified intent-to-treat

population. The primary endpoints were analyzed using a mixed-effects model for repeated

measures.
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Figure 3: A simplified workflow of the TONES 2 and 3 clinical trials.

Chemical Synthesis of Solriamfetol Hydrochloride
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Several synthetic routes for solriamfetol hydrochloride have been reported, with many

starting from D-phenylalaninol. A common and efficient method involves the reaction of D-

phenylalaninol with sodium cyanate under acidic conditions to form the carbamate, followed by

salt formation.

Step 1: Carbamate Formation

D-phenylalaninol is reacted with sodium cyanate in an acidic aqueous medium. The acid

protonates the cyanate to form isocyanic acid in situ, which then reacts with the primary alcohol

of D-phenylalaninol to form the carbamate, yielding solriamfetol free base.

Step 2: Hydrochloride Salt Formation

The solriamfetol free base is then dissolved in a suitable organic solvent, and a solution of

hydrochloric acid in an organic solvent (e.g., isopropanol) is added to precipitate solriamfetol
hydrochloride. The resulting solid is then filtered and dried.
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Figure 4: A high-level overview of a common synthetic route to solriamfetol hydrochloride.

Conclusion
Solriamfetol hydrochloride represents a significant advancement in the management of

excessive daytime sleepiness in patients with narcolepsy and obstructive sleep apnea. Its

unique mechanism of action, favorable pharmacokinetic profile, and demonstrated efficacy in

robust clinical trials underscore its clinical value. The well-established chemical synthesis

provides a reliable and scalable method for its production. This guide has provided a detailed
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overview of the critical aspects of solriamfetol's journey from a promising molecule to an

approved therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Solriamfetol for Excessive Sleepiness in Obstructive Sleep Apnea (TONES 3). A
Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

2. How to synthesize Solriamfetol?_Chemicalbook [chemicalbook.com]

3. discovery.researcher.life [discovery.researcher.life]

4. Randomized Controlled Trial of Solriamfetol for Excessive Daytime Sleepiness in OSA: An
Analysis of Subgroups Adherent or Nonadherent to OSA Treatment - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Journey of Solriamfetol Hydrochloride: From
Discovery to Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819196#discovery-and-chemical-synthesis-of-
solriamfetol-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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